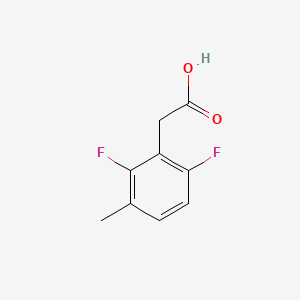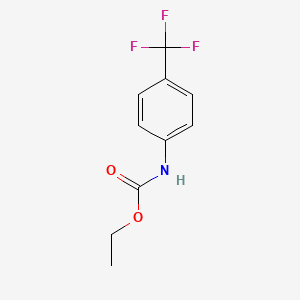
4-(Trifluoromethyl)phenylurethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)phenylurethane is a chemical compound with the molecular formula C10H10F3NO2 . Its molecular weight is 233.19 g/mol . The compound is also known by several synonyms, including ethyl N-[4-(trifluoromethyl)phenyl]carbamate and Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, ethyl ester .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phenylurethane is not explicitly mentioned in the retrieved papers. However, related compounds have been synthesized using various methods .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenylurethane consists of a phenyl ring substituted with a trifluoromethyl group and a urethane group . The InChI string representation of the molecule is InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) .
Chemical Reactions Analysis
Specific chemical reactions involving 4-(Trifluoromethyl)phenylurethane are not detailed in the retrieved papers. However, trifluoromethylation reactions have been studied extensively .
Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenylurethane has a molecular weight of 233.19 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 38.3 Ų and a complexity of 235 .
Aplicaciones Científicas De Investigación
Organic Synthesis
“4-(Trifluoromethyl)phenylurethane” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new chemical compounds.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It’s used in the synthesis of various drugs, especially those containing the trifluoromethyl group. For instance, the FDA-approved drug Sorafenib, used for the treatment of primary liver cancer, contains a similar structure .
Agrochemicals
In the agrochemical industry, “4-(Trifluoromethyl)phenylurethane” is used as an intermediate in the synthesis of various pesticides and herbicides . The trifluoromethyl group enhances the biological activity of these agrochemicals, making them more effective.
Dye Manufacturing
This compound is also used in the dye industry . It serves as a precursor in the synthesis of certain dyes, contributing to the development of new colors and improving the stability of existing ones.
Research and Development
“4-(Trifluoromethyl)phenylurethane” is often used in academic and industrial research . It’s a valuable tool for chemists exploring new reactions, developing new synthetic methodologies, and studying the properties of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)phenylurethane is not explicitly mentioned in the retrieved papers. However, trifluoromethyl groups are known to alter the physical and chemical properties of organic molecules, which can influence their biological activities .
Safety and Hazards
Specific safety and hazard information for 4-(Trifluoromethyl)phenylurethane is not available in the retrieved papers. However, safety data sheets for related compounds suggest that precautions should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to 4-(Trifluoromethyl)phenylurethane, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP and related compounds will be discovered in the future .
Propiedades
IUPAC Name |
ethyl N-[4-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVZZFDJGJRPMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380637 |
Source


|
| Record name | 4-(Trifluoromethyl)phenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenylurethane | |
CAS RN |
23794-73-2 |
Source


|
| Record name | 4-(Trifluoromethyl)phenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

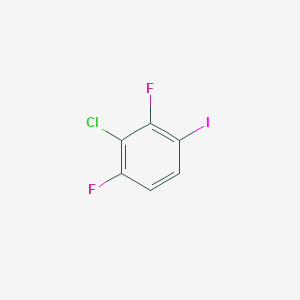
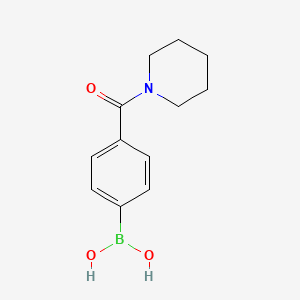
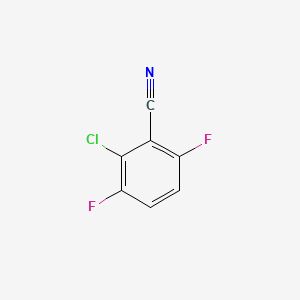
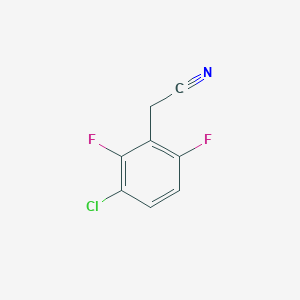
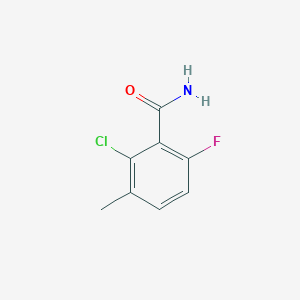
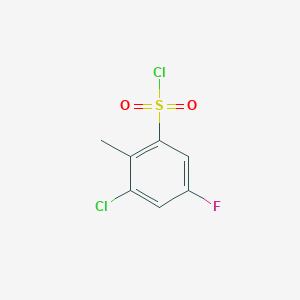
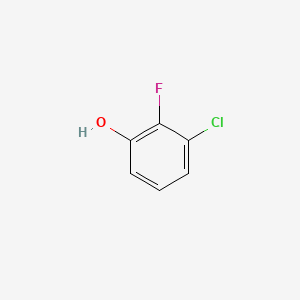
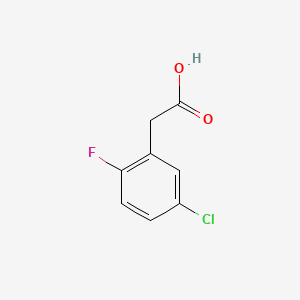

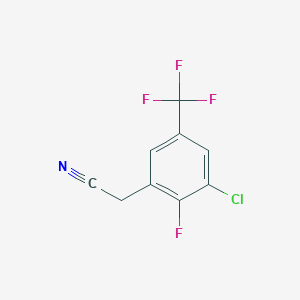
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)


